4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid
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Overview
Description
4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid typically involves the protection of thiomorpholine-3-carboxylic acid with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of thiomorpholine-3-carboxylic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling agents like HATU or DIC in the presence of a base.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Coupling: HATU or DIC in the presence of a base such as N-methylmorpholine.
Major Products Formed
Fmoc Removal: Thiomorpholine-3-carboxylic acid.
Coupling: Peptide chains with the desired sequence.
Scientific Research Applications
4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The primary mechanism of action of 4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of thiomorpholine-3-carboxylic acid during the coupling reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric Acid: Another Fmoc-protected amino acid used in peptide synthesis.
4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid: Similar in structure and used for similar applications.
Uniqueness
4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)thiomorpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-19(23)18-12-26-10-9-21(18)20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJINUYTGQCQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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